molecular formula C17H22BNO5 B8129749 [2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid

[2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid

Cat. No.: B8129749
M. Wt: 331.2 g/mol
InChI Key: MNSAMWCYRDNAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid is a complex organic compound that features a quinoline core, a boronate ester, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

    Introduction of the Boronate Ester: The boronate ester can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as using high-pressure reactors for the Suzuki-Miyaura coupling and continuous flow reactors for the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

    Substitution: The boronate ester can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various aryl-quinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its boronate ester moiety makes it particularly useful in cross-coupling reactions.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The quinoline core is a common scaffold in many biologically active molecules, and the boronate ester can be used to introduce various functional groups that enhance biological activity.

Industry

In materials science, this compound can be used in the synthesis of polymers and other materials with unique properties. The boronate ester moiety can participate in reversible covalent bonding, making it useful in the design of self-healing materials.

Mechanism of Action

The mechanism of action of [2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-[2-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]butyric acid: Similar structure but with a butyric acid moiety.

Uniqueness

The unique combination of a quinoline core, boronate ester, and acetic acid moiety makes [2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid particularly versatile in various applications. Its ability to participate in cross-coupling reactions and reversible covalent bonding sets it apart from other similar compounds.

Properties

IUPAC Name

2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO5/c1-16(2)17(3,4)24-18(23-16)12-6-7-13-11(9-12)5-8-14(20)19(13)10-15(21)22/h6-7,9H,5,8,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSAMWCYRDNAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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